6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity .
Mode of Action
It’s known that the compound has a high chemical reactivity, especially its imine unit, which can easily undergo decomposition reactions . In organic synthesis transformations, the amino unit in its structure has a certain nucleophilicity and can undergo condensation reactions with aldehyde compounds to obtain the corresponding imine derivatives .
Biochemical Pathways
It’s known that this compound is used in the synthesis of new pyrimidine and caffeine derivatives , which suggests that it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
It’s known that this compound is used in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity , suggesting that it may have a role in inducing apoptosis or inhibiting cell proliferation in cancer cells.
Action Environment
It’s known that to maintain its stability, it generally needs to be kept in an inert gas atmosphere .
Biochemical Analysis
Biochemical Properties
The structure of 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione contains an amino unit which has a certain nucleophilicity. This allows it to undergo condensation reactions with aldehyde compounds to obtain the corresponding imine derivatives
Cellular Effects
It is used in the synthesis of compounds that have shown potential antitumor activity . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to participate in condensation reactions due to the nucleophilicity of its amino unit
Temporal Effects in Laboratory Settings
It is known to have a high chemical reactivity, particularly its imine unit, which can easily undergo decomposition reactions . To maintain its stability, it is generally kept under an inert gas atmosphere .
Metabolic Pathways
It is known to be used in the synthesis of caffeine, a purine alkaloid , suggesting it may be involved in purine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of cyanacetic acid with dimethylurea in the presence of acetic anhydride . The reaction mixture is heated to facilitate the formation of dimethylcyanoacetylurea, which is then cyclized under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions . The reaction mixture is then subjected to pH adjustment and centrifugation to isolate the product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used in several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: A similar compound with a slightly different structure, used in the synthesis of caffeine derivatives.
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another derivative with similar properties and applications.
Uniqueness
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)9(2)6(11)8-5(3)10/h7H2,1-2H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZFMHOUKUBDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407809 | |
Record name | ZINC02576756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63959-47-7 | |
Record name | ZINC02576756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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